2-(3-(1-(2-methoxyethyl)-1H-indol-3-yl)ureido)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

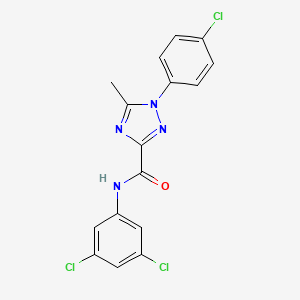

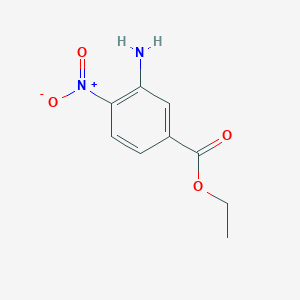

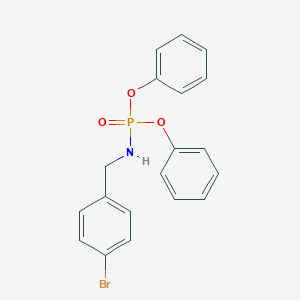

The compound “2-(3-(1-(2-methoxyethyl)-1H-indol-3-yl)ureido)benzamide” is a complex organic molecule. It contains an indole group, which is a common structure in many natural products and pharmaceuticals, a ureido group, and a benzamide group .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the indole ring, the introduction of the methoxyethyl group, and the formation of the ureido and benzamide groups. Unfortunately, without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of an indole ring, a ureido group, and a benzamide group. These functional groups would likely confer specific physical and chemical properties to the molecule .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the indole, ureido, and benzamide groups. For example, the indole ring is known to undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the indole ring could contribute to its aromaticity and stability .Aplicaciones Científicas De Investigación

Suzuki–Miyaura Coupling

2-(3-(1-(2-methoxyethyl)-1H-indol-3-yl)ureido)benzamide: can serve as a valuable reagent in Suzuki–Miyaura (SM) cross-coupling reactions. The SM coupling is a powerful transition metal-catalyzed carbon–carbon bond-forming reaction. Its success lies in its mild reaction conditions and tolerance toward various functional groups. Specifically, the compound acts as an organoboron reagent, facilitating the formation of new C–C bonds through oxidative addition and transmetalation processes .

Triazine Synthesis

In the realm of organic synthesis, this compound finds application in the synthesis of 2,4,6-tri-substituted-1,3,5-triazines. By substituting chlorine atoms with primary amines, researchers can achieve these triazines in moderate to high yields. The compound’s reactivity allows for the introduction of diverse functional groups, making it a versatile building block in this context .

Boron-Carriers for Neutron Capture Therapy

Boron-containing compounds are of interest for neutron capture therapy (NCT), a cancer treatment that exploits the high neutron-capture cross-section of boron-10. While 2-(3-(1-(2-methoxyethyl)-1H-indol-3-yl)ureido)benzamide is only marginally stable in water, its potential as a boron-carrier warrants investigation. Researchers explore its stability and suitability for targeted delivery in NCT .

Mecanismo De Acción

Target of Action

Similar compounds have been known to target proteins such as theHeat shock protein HSP 90-alpha . This protein plays a crucial role in maintaining cellular homeostasis and is often implicated in cancer and neurodegenerative diseases .

Mode of Action

It’s worth noting that many benzamide derivatives work through a process ofelectrophilic aromatic substitution . In this process, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. A proton is then removed from this intermediate, yielding a substituted benzene ring .

Biochemical Pathways

Benzamide derivatives are often involved in theSuzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Result of Action

Benzamide derivatives are often used in medical, industrial, biological, and potential drug industries for their various properties, including anti-tumour, anti-microbial, antibacterial, anti-fungal, anti-hsv, antioxidant, analgesic, and anti-inflammatory effects .

Safety and Hazards

Propiedades

IUPAC Name |

2-[[1-(2-methoxyethyl)indol-3-yl]carbamoylamino]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N4O3/c1-26-11-10-23-12-16(13-6-3-5-9-17(13)23)22-19(25)21-15-8-4-2-7-14(15)18(20)24/h2-9,12H,10-11H2,1H3,(H2,20,24)(H2,21,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNJSKGFDFDTPRV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1C=C(C2=CC=CC=C21)NC(=O)NC3=CC=CC=C3C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-(1-(2-methoxyethyl)-1H-indol-3-yl)ureido)benzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 3-(3-chlorophenyl)-5-(4-chlorophenyl)-4,6-dioxo-1-phenyloctahydropyrrolo[3,4-c]pyrrole-1-carboxylate](/img/structure/B2430000.png)

![methyl({[5-methyl-4-(3-nitrophenyl)-1H-imidazol-2-yl]methyl})amine](/img/structure/B2430002.png)

![2-(benzylthio)-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2430013.png)

![1-[(4-Ethenylphenyl)methyl]-4-naphthalen-1-ylpyrazine-2,3-dione](/img/structure/B2430014.png)